molecular formula C7H10N2O B2521726 3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one CAS No. 1394734-82-7

3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one

Cat. No.: B2521726
CAS No.: 1394734-82-7
M. Wt: 138.17
InChI Key: FYMCKKFWVRGECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one is a chemical compound belonging to the 1,2-dihydropyridin-2-one class of heterocyclic building blocks. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to biologically active molecules. The dihydropyridinone core is a privileged structure in pharmacology, serving as a key intermediate for synthesizing more complex therapeutic agents . Derivatives of 1,2-dihydropyridin-2-one have demonstrated a broad spectrum of biological activities in scientific research. Notably, this scaffold is found in compounds investigated for their anticancer properties. Research indicates that dihydropyridinone derivatives can act as potent inhibitors of specific kinase targets, such as Mitogen-activated protein kinase-interacting kinases (Mnks), which play a crucial role in oncogenic transformation and tumor progression . Furthermore, structurally related amino-dicyanopyridine compounds have been explored as non-nucleoside agonists for adenosine A1 receptors (ARs), presenting a potential therapeutic strategy for neurological conditions such as pharmaco-resistant epilepsy . The compound's mechanism of action is therefore highly dependent on its specific derivatization and target, ranging from enzyme inhibition to receptor modulation. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should refer to the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

IUPAC Name

3-amino-1,5-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-6(8)7(10)9(2)4-5/h3-4H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMCKKFWVRGECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)C(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of this compound with suitable reagents to form the desired pyridinone ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Biological Activities

3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one exhibits notable biological activities that make it a subject of interest in medicinal research:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Studies have shown that various derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antimicrobial agents .

Anticancer Properties

The compound has demonstrated promising anticancer activity. In vitro studies have reported that it can induce apoptosis in cancer cells and inhibit cell proliferation. For example, tests on human leukemia cells (CCRF-CEM) indicated significant anti-proliferative effects at concentrations as low as 5 µM .

Mechanism of Action:
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets—binding to enzymes or receptors and modulating their activity. This can lead to altered cellular responses that contribute to its antimicrobial and anticancer effects .

Antimicrobial Efficacy

A study assessed the efficacy of various derivatives of this compound against different bacterial strains. Results indicated that some derivatives exhibited stronger activity than conventional antibiotics, highlighting their potential in treating resistant bacterial infections .

Cancer Cell Studies

In another investigation involving multiple cancer cell lines, the compound was shown to effectively inhibit cell growth and induce apoptosis through activation of caspase pathways. This suggests a potential therapeutic role in cancer treatment .

Industrial Applications

Beyond its biological significance, this compound is also utilized in industrial applications:

  • Material Development: The compound is explored for developing new materials with specific properties due to its unique chemical structure.
  • Pharmaceutical Development: Ongoing research aims to harness its properties for creating novel therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of 3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications at the N1, C3, or C5 positions. Key differences in substituents influence electronic properties, solubility, and reactivity.

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Substituents Key Features
3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one C₆H₉N₂O -NH₂ at C3; -CH₃ at N1, C5 Polar amino group enhances hydrogen bonding; methyl groups increase lipophilicity.
3-Bromo-1,5-dimethyl-1,2-dihydropyridin-2-one C₆H₇BrN₂O -Br at C3; -CH₃ at N1, C5 Bromine enables nucleophilic substitution; lower polarity vs. amino analog .
3-Amino-1-ethyl-1,2-dihydropyridin-2-one C₇H₁₀N₂O -NH₂ at C3; -CH₂CH₃ at N1 Ethyl group increases steric hindrance and hydrophobicity .
3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one C₇H₁₀N₂O₂ -NH₂ at C3; -CH₂OCH₃ at N1 Methoxymethyl enhances solubility via ether oxygen; electron-donating effects .

Electronic and Spectroscopic Properties

  • XPS and FTIR Analysis: Evidence from substituted triazoles in MOFs (e.g., 3,5-dimethyl-1,2,4-triazole) reveals that electron-withdrawing groups like -Br reduce π-excitation binding energy (292.29 eV vs. 293.20 eV for triazoles) . By analogy, the amino group in the target compound likely increases electron density at the carbonyl oxygen, lowering C=O binding energy compared to brominated analogs.
  • Coordination Chemistry: Amino and carbonyl groups in dihydropyridinones can act as donor sites for metal ions. The amino group’s electron-donating nature may strengthen metal-ligand bonds compared to brominated derivatives, as seen in Cu-MOFs with triazole ligands .
Table 2: Reactivity Comparison
Compound Key Reactivity
3-Amino-1,5-dimethyl derivative Amine-directed electrophilic substitution; metal coordination.
3-Bromo-1,5-dimethyl derivative Suzuki coupling; nucleophilic substitution (Br → -OR, -NR₂).
1-Ethyl analog Limited steric accessibility for bulky reagents.

Physicochemical Properties

  • Lipophilicity : Methyl and ethyl groups increase logP values, favoring membrane permeability. The methoxymethyl derivative’s logP is lower due to polar oxygen .
  • Thermal Stability : Methyl groups likely enhance stability compared to bulkier substituents (e.g., ethyl), as seen in analogous dihydropyridines .

Biological Activity

3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound with significant biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H10_{10}N2_2O, with a molar mass of 168.19 g/mol. The compound features a pyridinone ring substituted with amino and methyl groups, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated anticancer properties . In vitro studies have reported that it can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, tests on human leukemia cells (CCRF-CEM) revealed significant anti-proliferative activity at concentrations as low as 5 µM .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to modulate enzyme activity and receptor signaling pathways by binding to these targets. This modulation can lead to altered cellular responses, contributing to its antimicrobial and anticancer effects .

Case Studies

  • Antimicrobial Efficacy : A study assessed the efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited stronger activity than conventional antibiotics.
  • Cancer Cell Studies : In another investigation, the compound was tested against several cancer cell lines. The findings suggested that it effectively inhibited cell growth and induced apoptosis through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound distinguishes it from similar compounds. Below is a comparison table highlighting its characteristics relative to other related compounds:

Compound NameStructure CharacteristicsBiological Activity
This compound Contains amino and methyl groups on the dihydropyridine ringAntimicrobial and anticancer
4-Aminoquinoline Exhibits antimalarial activityLimited antibacterial properties
6-Methylpyridin-3-one Lacks amino group; used in pharmaceutical synthesisMinimal biological activity
3-Acetyl-4-methylpyridine Acetyl group alters reactivity; used in flavoring agentsWeak antimicrobial properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.